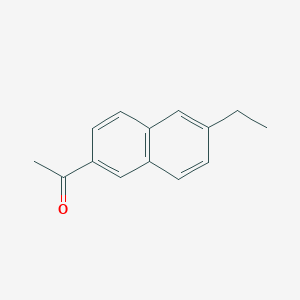

1-(6-Ethylnaphthalen-2-yl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67668-20-6 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-(6-ethylnaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C14H14O/c1-3-11-4-5-14-9-12(10(2)15)6-7-13(14)8-11/h4-9H,3H2,1-2H3 |

InChI Key |

JRTVLKHKSSSYJA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C=C2)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 6 Ethylnaphthalen 2 Yl Ethan 1 One and Analogs

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon framework, specifically the attachment of the acetyl group to the naphthalene (B1677914) core and the formation of the naphthalene skeleton itself, is pivotal. Various synthetic strategies have been developed to achieve this with high efficiency and regioselectivity.

Friedel-Crafts Acylation Approaches and Regioselectivity Challenges

Friedel-Crafts acylation is a cornerstone for introducing acyl groups onto aromatic rings. saskoer.cagoogle.comlibretexts.org The acylation of 2-ethylnaphthalene (B165323) is a direct route to 1-(6-ethylnaphthalen-2-yl)ethan-1-one. chemsrc.com However, this reaction is fraught with regioselectivity challenges. The naphthalene ring has two potential sites for electrophilic substitution, the α (C1, C4, C5, C8) and β (C2, C3, C6, C7) positions. The directing effect of the ethyl group at the 2-position and the reaction conditions significantly influence the position of acylation.

Kinetic studies on the Friedel-Crafts acetylation of naphthalene have shown that the α/β isomer ratio is dependent on reactant concentrations and reaction time. psu.edu For instance, in the acetylation of naphthalene in 1,2-dichloroethane, the α/β isomer ratio can shift from an initial 4-5 to a final 0.7. psu.edu This highlights the complexity of controlling regioselectivity. The formation of the α-isomer is often kinetically favored, while the β-isomer is the thermodynamically more stable product. psu.edu In the context of 2-substituted naphthalenes, acylation can occur at the 6-position (β-position) or the 1-position (α-position), leading to a mixture of isomers. google.com The primary challenge lies in maximizing the yield of the desired 6-acyl isomer.

The choice of solvent and acylating agent also plays a crucial role. While acyl chlorides are common, acid anhydrides can also be employed. google.com The solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomer distribution.

The choice of catalyst is paramount in Friedel-Crafts acylation to activate the acylating agent and influence regioselectivity.

Lewis Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are widely used. saskoer.ca They function by coordinating with the acylating agent to form a highly electrophilic acylium ion. saskoer.ca While effective, these catalysts are often required in stoichiometric amounts and their use can lead to environmental concerns due to the generation of waste. In the acylation of 2-methoxynaphthalene, aluminum chloride in nitrobenzene (B124822) has been used, but often results in low yields of the 6-acetyl derivative unless the 1-position is blocked. google.com

Zeolite Catalysts: Zeolites have emerged as promising heterogeneous catalysts for Friedel-Crafts reactions, offering advantages such as reusability, reduced waste, and shape-selectivity. mdpi.comroutledge.com Large pore zeolites like Faujasite, Mordenite, and Beta have been investigated for the acylation of naphthalene. researchgate.net Zeolite Beta, in particular, has shown high activity and selectivity (over 80%) for the formation of 2-acetylnaphthalene (B72118). researchgate.net The Si/Al ratio in the zeolite framework is a critical parameter, with an optimal ratio leading to higher activity and stability. researchgate.net Mesoporous Beta zeolites have demonstrated enhanced activity in the benzylation of naphthalene, a related Friedel-Crafts reaction, due to improved accessibility of acid sites and better diffusion of reactants and products. mdpi.com The modification of HY zeolites with acids has been shown to improve naphthalene conversion to over 90 mol%. dicp.ac.cn Supported Lewis acid catalysts, such as AlCl₃ immobilized on Hβ zeolite, have also been developed to create environmentally friendly catalysts with high reaction activity for the synthesis of compounds like 2-methyl-6-propionyl naphthalene. researchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages/Challenges |

|---|---|---|---|

| Lewis Acids | AlCl₃, FeBr₃ | High reactivity | Stoichiometric amounts often needed, waste generation, potential for carbocation rearrangements |

| Zeolites | Beta, Y, ZSM-5, Mordenite | Reusable, environmentally friendly, shape-selective, can be modified to tune acidity | Deactivation can occur, diffusion limitations for bulky molecules |

The reversibility of Friedel-Crafts acylation can be exploited to favor the formation of the thermodynamically more stable isomer. researchgate.net This phenomenon, sometimes referred to as the Agranat-Gore rearrangement, involves the migration of the acyl group. researchgate.net While not a direct promoter, the reaction conditions can be manipulated to facilitate this rearrangement. For instance, in the presence of a strong acid like polyphosphoric acid (PPA), 1-benzoylnaphthalene (B181615) can rearrange to the more stable 2-benzoylnaphthalene via a deacylation-reacylation mechanism. researchgate.net This suggests that by carefully controlling the reaction time and temperature, it may be possible to enrich the product mixture with the desired 6-acyl-2-ethylnaphthalene isomer.

Organometallic Coupling Reactions (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of aryl ketones. thieme-connect.deorganic-chemistry.org These methods offer high functional group tolerance and can often overcome the regioselectivity issues associated with Friedel-Crafts acylation.

A notable example is the palladium-catalyzed coupling of aryl halides with acyl donors. For instance, aryl bromides can be coupled with acetyltrimethylsilane (B79254) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield aryl methyl ketones. organic-chemistry.org This method is tolerant of a wide range of functional groups and heterocycles. organic-chemistry.orgorgsyn.org The synthesis of this compound could potentially be achieved by coupling a 6-ethyl-2-halonaphthalene with a suitable acetylating agent under palladium catalysis.

The Suzuki-Miyaura reaction, another palladium-catalyzed coupling, is widely used for forming carbon-carbon bonds between aryl halides and organoboron compounds. pressbooks.pub While typically used for aryl-aryl coupling, modifications can allow for the introduction of an acetyl group. The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. orgsyn.org

| Reaction Name | Coupling Partners | Key Features |

|---|---|---|

| Acylation with Acylsilanes | Aryl Bromide + Acetyltrimethylsilane | Tolerant of many functional groups and heterocycles. organic-chemistry.orgorgsyn.org |

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Reagent | Widely used for biaryl synthesis, adaptable for ketone formation. pressbooks.pub |

Cyclization Reactions for Naphthalene Skeleton Formation

Instead of functionalizing a pre-existing naphthalene ring, the target molecule can be constructed by forming the naphthalene skeleton itself with the desired substituents in place. Electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols provides a mild and regioselective route to substituted naphthalenes. nih.gov This method can accommodate various functional groups. nih.gov Another approach involves the [4+2] cycloaddition of 2-pyrones with aryne intermediates, which, after decarboxylation, yields multisubstituted naphthalenes. rsc.orgrsc.org This strategy allows for the synthesis of naphthalenes with diverse substitution patterns. rsc.orgrsc.org Furthermore, a nitrogen-to-carbon transmutation of isoquinolines using a phosphonium (B103445) ylide has been developed to furnish a wide range of substituted naphthalenes through a 6π-electrocyclization process. nih.gov

Acylations of Phenylacetic Acid Derivatives

The synthesis of certain naphthalene derivatives can be achieved through the acylation of phenylacetic acid derivatives followed by cyclization. An improved method for the synthesis of phenylacetic acid derivatives via palladium-catalyzed carbonylation of benzyl (B1604629) chlorides has been reported. researchgate.net While not a direct route to this compound, this methodology highlights the preparation of key precursors that could potentially be elaborated into the target naphthalene structure through subsequent cyclization and functional group manipulation.

Functional Group Interconversions and Modifications

Clemmensen Reduction for Alkyl Group Installation

The Clemmensen reduction is a classic method for converting ketones to alkanes, a transformation particularly useful in the synthesis of alkyl-substituted aromatic compounds. wikipedia.organnamalaiuniversity.ac.in This reaction employs zinc amalgam and concentrated hydrochloric acid to deoxygenate the carbonyl group. wikipedia.orgorganic-chemistry.org It is especially effective for aryl-alkyl ketones, such as those produced via Friedel-Crafts acylation. wikipedia.organnamalaiuniversity.ac.in The sequence of Friedel-Crafts acylation followed by Clemmensen reduction represents a standard strategy for the primary alkylation of arenes. wikipedia.org

The substrate must be stable under strongly acidic conditions for the Clemmensen reduction to be successful. wikipedia.org For acid-sensitive compounds, alternative methods like the Wolff-Kishner reduction, which is performed under basic conditions, are available. wikipedia.org

Table 1: Comparison of Reduction Methods for Ketones

| Method | Reagents | Conditions | Substrate Suitability |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl) | Strongly acidic | Acid-stable ketones, particularly aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in |

| Wolff-Kishner Reduction | Hydrazine (B178648) (N₂H₄), strong base (e.g., KOH) | Strongly basic, high temperatures | Base-stable, acid-sensitive ketones. wikipedia.org |

While the precise mechanism of the Clemmensen reduction is still under investigation due to its heterogeneous nature, it is thought to involve organozinc intermediates. wikipedia.org

Oxidation Reactions for Ketone Formation

The formation of the ketone functional group in this compound and its precursors often involves the oxidation of a secondary alcohol. A variety of oxidizing agents can be employed for this transformation.

One common method involves the use of chromium-based reagents, such as chromium trioxide (CrO₃) in combination with pyridine (B92270) (Collins reagent) or in acidic solutions (Jones reagent). vanderbilt.edu However, due to the toxicity of chromium, alternative methods are often preferred.

Manganese dioxide (MnO₂) is a selective oxidizing agent for allylic, benzylic, and acetylenic alcohols. vanderbilt.edu The activity of MnO₂ can depend on its method of preparation and the solvent used. vanderbilt.edu Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert secondary alcohols to ketones. vanderbilt.edu To enhance its solubility in organic solvents, it can be used with a phase-transfer catalyst like 18-crown-6, creating what is known as "purple benzene". vanderbilt.edu

Another set of methods relies on activated dimethyl sulfoxide (B87167) (DMSO). The Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, is a widely used, mild method for converting alcohols to ketones. harvard.edu

Table 2: Selected Oxidation Methods for Secondary Alcohols

| Method | Oxidizing Agent/System | Key Features |

| Collins Oxidation | CrO₃•2pyridine | Non-aqueous, useful for acid-sensitive compounds. vanderbilt.edu |

| Manganese Dioxide Oxidation | MnO₂ | Selective for allylic and benzylic alcohols. vanderbilt.edu |

| Potassium Permanganate | KMnO₄/18-Crown-6 | Strong oxidant, phase-transfer catalysis allows for reaction in organic solvents. vanderbilt.edu |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Mild conditions, suitable for sensitive substrates. harvard.edu |

Demethylation Strategies for Hydroxy-Naphthyl Ketones

In the synthesis of certain analogs, a methoxy (B1213986) group on the naphthalene ring may need to be converted to a hydroxyl group. This demethylation is a crucial step in producing hydroxy-naphthyl ketones. A common reagent for this transformation is boron tribromide (BBr₃), which is a powerful Lewis acid that effectively cleaves aryl methyl ethers. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

Another approach involves the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). These reagents can cleave the ether linkage, but often require harsh reaction conditions.

Chalcone (B49325) Synthesis via Condensation Reactions

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates and final products in organic synthesis, known for their broad range of biological activities. nih.govchemrevlett.com They are typically synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aryl methyl ketone with an aromatic aldehyde. jetir.orgmdpi.com

For the synthesis of chalcone analogs of this compound, this ketone would be reacted with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. jetir.orgmdpi.com Solvent-free methods, where the reactants are ground together with a solid base, have also been developed and can offer advantages in terms of yield and environmental impact. nih.govjetir.org

The general reaction is as follows:

Ar-CO-CH₃ + Ar'-CHO --(Base)--> Ar-CO-CH=CH-Ar' + H₂O

Where 'Ar' would be the 6-ethylnaphthalen-2-yl moiety and 'Ar'' would be a variously substituted phenyl group.

Table 3: Methods for Chalcone Synthesis

| Method | Catalyst/Medium | Description |

| Claisen-Schmidt Condensation | NaOH or KOH in Ethanol | A widely used method involving the condensation of an aryl methyl ketone and an aromatic aldehyde in a basic medium. mdpi.com |

| Solvent-Free Aldol (B89426) Condensation | Solid NaOH or KOH | Reactants are ground together with a solid base, often leading to higher yields and being more environmentally friendly. nih.govjetir.org |

| Wittig Reaction | Stabilized ylide and an aromatic aldehyde | An alternative that can provide high yields, often in an aqueous medium. mdpi.com |

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of analogs of this compound is crucial when chiral centers are introduced. This is particularly relevant for producing enantiomerically pure compounds for biological evaluation.

One strategy involves the use of chiral auxiliaries. For instance, a chiral N-tert-butanesulfinyl imine can be used to direct the stereochemical outcome of reactions. nih.gov Another approach is organocatalysis, where a small chiral organic molecule, such as L-proline, can catalyze intramolecular Mannich cyclizations to create chiral bicyclic structures. nih.gov

For the stereoselective construction of specific functionalities, such as cyclopropane (B1198618) rings, methods involving 1-alkenyl-1,1-heterobimetallic intermediates have been developed. nih.gov These intermediates can undergo diastereoselective cyclopropanation to yield highly functionalized cyclopropyl (B3062369) boronate esters with excellent stereocontrol. nih.gov

Chemical Reactivity and Transformation Pathways of 1 6 Ethylnaphthalen 2 Yl Ethan 1 One

Reaction Mechanisms Involving the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and adjacent α-protons, is the primary site for a range of nucleophilic addition and substitution reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of 1-(6-Ethylnaphthalen-2-yl)ethan-1-one is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.orgyoutube.com Subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.orgyoutube.com The reaction can be catalyzed by either acid or base.

The general mechanism for nucleophilic addition to a ketone is as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgkhanacademy.org

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen is protonated by a proton source (like water or an acid) to form the final alcohol product. youtube.com

The reactivity of the carbonyl group can be influenced by the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents or organolithium compounds, lead to irreversible addition reactions. masterorganicchemistry.com Weaker nucleophiles, like water, alcohols, and cyanide ions, result in reversible additions. masterorganicchemistry.com

Reduction Reactions (e.g., Hydride Reduction, Clemmensen-type Reductions)

The ketone functionality of this compound can be readily reduced to a secondary alcohol or completely deoxygenated to an ethyl group through various reduction methods.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. Subsequent workup with a proton source yields the corresponding alcohol, 1-(6-ethylnaphthalen-2-yl)ethanol.

Clemmensen-type Reductions: For the complete reduction of the ketone to a methylene (B1212753) group (deoxygenation), harsher methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are employed. These reactions would convert this compound into 2,6-diethylnaphthalene.

Enolate Chemistry and Alpha-Substitution Reactions

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound are acidic and can be removed by a base to form an enolate ion. bham.ac.ukwikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles and are key intermediates in a variety of important carbon-carbon bond-forming reactions. bham.ac.ukwikipedia.org

The formation of an enolate is a reversible process, and the position of the equilibrium depends on the strength of the base used. bham.ac.uk Strong bases, such as lithium diisopropylamide (LDA), can quantitatively convert the ketone to its enolate. wikipedia.orglibretexts.org Weaker bases, like alkoxides, establish an equilibrium with a smaller concentration of the enolate. wikipedia.org

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. bham.ac.uklibretexts.org Reactions with most electrophiles, particularly carbon-based electrophiles, occur at the α-carbon. bham.ac.uk This reactivity allows for a range of alpha-substitution reactions, including:

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the enolate of this compound can be halogenated at the α-position. masterorganicchemistry.commnstate.edu

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This reaction is a useful method for forming new carbon-carbon bonds. libretexts.orgmnstate.edu

Aldol (B89426) Addition: The enolate can act as a nucleophile and add to the carbonyl group of another molecule of the ketone (or a different aldehyde or ketone) in a reaction known as the aldol addition. libretexts.org This reaction forms a β-hydroxy ketone. libretexts.org

Reactions of the Naphthalene (B1677914) Core

The naphthalene ring system of this compound is aromatic and undergoes electrophilic aromatic substitution reactions. The existing substituents, the ethyl group and the acetyl group, direct the position of further substitution.

Electrophilic Aromatic Substitution Patterns (e.g., Halogenation)

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comwikipedia.org The acetyl group is a deactivating, meta-directing group, while the ethyl group is an activating, ortho-, para-directing group. The outcome of an electrophilic substitution reaction on this compound will depend on the interplay of these directing effects and the reaction conditions.

For example, in a halogenation reaction (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃), the incoming electrophile (Br⁺) will be directed to specific positions on the naphthalene ring. The activating ethyl group will direct the substitution to the positions ortho and para to it (positions 5 and 7). The deactivating acetyl group will direct to the meta positions (positions 1, 3, 5, and 7). The combined effect and steric hindrance will determine the final product distribution. Predicting the exact regioselectivity can be complex and often requires experimental determination. wikipedia.org

Reductive Aromatization Reactions (e.g., Birch-type Reductions)

The naphthalene ring system can be partially reduced under specific conditions, such as the Birch reduction. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com The Birch reduction of naphthalene derivatives typically results in the formation of a 1,4-dihydronaphthalene (B28168) derivative. huji.ac.il

In the case of this compound, the Birch reduction would likely reduce the naphthalene ring that does not bear the acetyl group, as the electron-withdrawing nature of the ketone can influence the regioselectivity of the reduction. However, the precise outcome can be sensitive to the specific reaction conditions. huji.ac.il A variation of this is the Benkeser reduction, which uses lithium in a low-molecular-weight amine and can lead to more extensive reduction of the aromatic system. wikipedia.orgnsf.gov

Photochemical Transformations

The absorption of light energy can induce electronically excited states in this compound, leading to a variety of photochemical reactions. The naphthalene chromophore and the acetyl group are the primary sites of photoactivity.

While specific studies on the intramolecular cycloaddition of this compound are not extensively documented, the reactivity of analogous naphthyl and aryl ketones provides a strong basis for predicting its behavior. Upon photochemical excitation, the carbonyl group can undergo cycloaddition with the adjacent naphthalene ring.

One possible pathway is a [2+2] cycloaddition between the excited carbonyl group and one of the double bonds in the naphthalene ring, which would lead to the formation of a highly strained oxetane-fused polycyclic structure. The regioselectivity of this reaction would be influenced by the substitution pattern on the naphthalene ring. For instance, the photochemistry of 2-(1-naphthyl)ethyl benzoates has been shown to result in a [2+2] cycloaddition of the ester carbonyl to the naphthalene ring. nih.gov

Another potential, though less common, transformation is an intramolecular [2+1] cycloaddition. This type of reaction involving carbenes generated photochemically has been observed to produce unique bicyclic systems. rsc.org

The efficiency and outcome of these intramolecular cycloadditions are dependent on several factors, including the solvent polarity and the nature of the excited state (singlet or triplet). In some cases, intramolecular exciplex formation can precede the cycloaddition, influencing the reaction pathway. nih.gov

The following table outlines potential intramolecular cycloaddition products based on known reactions of similar aromatic ketones.

| Reactant | Reaction Type | Potential Product(s) | Reference |

| 2-(1-Naphthyl)ethyl benzoate | [2+2] Cycloaddition | Oxetane-fused products | nih.gov |

| Substituted Siloxy Carbenes | [2+1] Cycloaddition | Bicyclo[n.1.0]alkane scaffolds | rsc.org |

The Photo-Favorskii rearrangement is a well-established photochemical reaction of α-halo ketones, but related rearrangements can also occur in other ketones under photolytic conditions. wikipedia.org This reaction typically proceeds through a cyclopropanone (B1606653) intermediate, leading to the formation of carboxylic acid derivatives. wikipedia.org While this compound itself is not an α-halo ketone, its derivatives could potentially undergo this transformation.

The mechanism of the photo-Favorskii rearrangement is thought to involve the formation of a triplet diradical, which then cyclizes. wikipedia.org The stability of this intermediate and the subsequent ring-opening of the cyclopropanone determine the final product distribution. nih.govku.edu

For cyclic ketones, the photo-Favorskii reaction can result in ring contraction. nih.gov The efficiency of this process is highly dependent on the ring size, with increasing ring strain in the cyclopropanone intermediate potentially diverting the reaction towards other pathways like photosolvolysis. nih.gov

The table below summarizes key aspects of the Photo-Favorskii rearrangement based on studies of model compounds.

| Substrate Type | Key Intermediates | Major Products | Influencing Factors | Reference |

| p-Hydroxyphenacyl esters | Triplet biradical, Spirodienone, Cyclopropanone | Rearranged carboxylic acid derivatives | Solvent, Leaving group | nih.govnih.gov |

| Cyclic α-halo ketones | Enolate, Cyclopropanone | Ring-contracted carboxylic acids/esters | Ring size, Base | wikipedia.orgnih.gov |

Derivatization for Advanced Applications

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry.

The ketone functionality is a prime target for derivatization. It can be reduced to the corresponding alcohol, which can then be esterified or etherified. Alternatively, the ketone can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to introduce new carbon-carbon bonds. The resulting tertiary alcohols can serve as intermediates for further transformations.

The ethyl group on the naphthalene ring can be functionalized through free-radical halogenation, followed by nucleophilic substitution, to introduce a variety of functional groups. Oxidation of the ethyl group could yield a carboxylic acid, further expanding the possibilities for derivatization.

The naphthalene ring itself can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation. The position of substitution will be directed by the existing acetyl and ethyl groups. These new functional groups can then be used to build more complex molecules. For example, a nitro group can be reduced to an amine, which can then participate in amide bond formation or be converted to a diazonium salt for a range of Sandmeyer reactions.

These derivatization strategies can be employed to synthesize molecules with tailored electronic, optical, or biological properties. For instance, the introduction of specific functional groups could lead to the development of novel liquid crystals, fluorescent probes, or pharmacologically active compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 1-(6-Ethylnaphthalen-2-yl)ethan-1-one would provide crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) would indicate the electronic environment of the protons, with aromatic protons expected in the downfield region (typically 7-8.5 ppm), the acetyl methyl protons as a singlet in the upfield region (around 2.7 ppm), and the ethyl group protons (a quartet and a triplet) in the aliphatic region. The coupling patterns (J-coupling) would reveal the connectivity between adjacent protons.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group would be expected at a significantly downfield chemical shift (typically >195 ppm). The naphthalene (B1677914) ring would exhibit a series of signals in the aromatic region (approximately 120-140 ppm), and the ethyl and acetyl methyl carbons would appear in the upfield aliphatic region.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental for unambiguous assignment of the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group and the coupling relationships between the aromatic protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the point of attachment of the acetyl and ethyl groups to the naphthalene ring and for assigning the quaternary carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental composition, confirming the molecular formula of C14H14O.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. currentseparations.com These methods are non-destructive and offer complementary data based on the change in dipole moment (IR) or polarizability (Raman) during molecular vibrations. psu.edu

For this compound, the key functional groups include the acetyl group (C=O), the naphthalene aromatic ring system, and the ethyl substituent. The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The aromatic C=C bonds of the naphthalene ring will give rise to a series of bands in the fingerprint region, while C-H stretching vibrations for both aromatic and aliphatic protons will appear at higher wavenumbers.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Naphthalene Ring | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | Ethyl Group, Acetyl Group | 3000-2850 | Medium |

| C=O Stretch | Ketone | ~1685 | Strong (IR), Medium (Raman) |

| C=C Stretch | Naphthalene Ring | 1600-1450 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The naphthalene moiety in this compound is the primary chromophore responsible for its electronic absorption and emission properties.

The UV-Vis spectrum of compounds containing a naphthalene core typically displays characteristic absorption bands between 300 and 350 nm. researchgate.net Studies on closely related naphthalenyl ethanone (B97240) derivatives, such as 1-(1-hydroxynaphthalen-2-yl) ethanone, show distinct absorption bands that can be used for comparison. This analogue exhibits two broad absorption bands at approximately 255 nm and 367 nm when measured in a methanol-water medium. medcraveonline.commedcraveonline.com The band at higher energy (255 nm) can be attributed to π→π* transitions within the naphthalene ring system, while the lower energy band (367 nm) likely involves the acetyl substituent, indicating an n→π* transition or a charge-transfer character. An increase in solvent polarity can lead to a hyperchromic (increase in absorption intensity) shift of the absorption bands. medcraveonline.com

Naphthalene derivatives are well-known for their fluorescent properties. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence. For example, 1-(1-hydroxynaphthalen-2-yl) ethanone, when excited at 367 nm, shows a strong fluorescence emission peak centered at 496 nm. medcraveonline.com

The fluorescence of such compounds can be significantly diminished through quenching processes. Quenching can occur via dynamic (collisional) or static mechanisms. nih.gov A common quenching mechanism for fluorescent molecules is interaction with transition metal ions. Paramagnetic species like copper (II) ions are particularly effective quenchers. medcraveonline.com The quenching of fluorescence by Cu²⁺ often proceeds through a photoinduced electron transfer (PET) mechanism, where the excited fluorophore transfers an electron to the metal ion, returning to the ground state via a non-radiative pathway. nih.gov This interaction is highly dependent on factors like pH and solvent. medcraveonline.com Studies on similar naphthalimide-based dyes have confirmed that quenching by Cu²⁺ can be a dynamic, diffusion-controlled process. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of structurally similar naphthalene-containing ketones provides insight into the expected solid-state conformation. For instance, the crystal structure of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, a related chalcone (B49325), has been resolved. researchgate.net This compound crystallizes in a monoclinic system and reveals a twisted conformation where the two naphthalene ring systems are significantly inclined relative to each other. Such analyses also identify intermolecular forces like C-H···π interactions that stabilize the crystal packing. researchgate.net The determination of the crystal structure for a derivative, 1-(6-(dimethylamino)naphthalen-2-yl)ethanone, has also been reported, underscoring the utility of XRD for this class of compounds. nih.gov

Table 3: Illustrative Crystal Structure Data for a Related Naphthalene Compound, (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.869(3) |

| b (Å) | 9.8256(18) |

| c (Å) | 12.723(2) |

| β (°) | 109.28(3) |

| Volume (ų) | 1872.4(6) |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 1-(6-Ethylnaphthalen-2-yl)ethan-1-one.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. nih.gov For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. icm.edu.plresearchgate.net

The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Studies on similar naphthalenyl ethanone (B97240) structures show that the naphthalene (B1677914) ring system is largely planar, with the acetyl and ethyl groups causing minor deviations. nih.govresearchgate.net The orientation of the acetyl group relative to the naphthalene ring is a key geometric parameter.

The electronic structure can be described by analyzing the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would be centered around the carbonyl group and the aromatic system.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: The following data is illustrative and based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O (Acetyl) | 1.235 |

| C-C (Naphthyl-Acetyl) | 1.485 | |

| C-C (Naphthyl-Ethyl) | 1.510 | |

| Bond Angles (°) | C-C-O (Acetyl) | 121.5 |

| C-C-C (Naphthyl-Acetyl) | 119.8 | |

| C-C-C (Naphthyl-Ethyl) | 120.5 | |

| Dihedral Angle (°) | Naphthyl-C-C=O | ~10.5 |

Table 2: Calculated Frontier Molecular Orbital Properties for this compound Note: The following data is illustrative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Theoretical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. icm.edu.plscienceopen.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict their chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning peaks in experimental spectra. ualberta.ca Machine learning models have also emerged as a rapid and accurate alternative, with some achieving a mean absolute error (MAE) of less than 0.20 ppm for ¹H shifts and around 2.0 ppm for ¹³C shifts. arxiv.orgnih.gov

UV-Vis Maxima: The electronic absorption properties, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). icm.edu.pl This method calculates the energies of electronic transitions between molecular orbitals. For aromatic ketones like this compound, the main absorption bands are typically due to π→π* transitions within the naphthalene ring system and n→π* transitions involving the non-bonding electrons of the carbonyl oxygen. The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to confirm the compound's identity and understand its electronic behavior. nih.govupi.edu

Table 3: Predicted Spectroscopic Data for this compound Note: The following data is illustrative and based on calculations for analogous compounds.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | δ (ppm) | ~198.0 | C=O (Carbonyl) |

| δ (ppm) | ~125-140 | Aromatic Carbons | |

| δ (ppm) | ~26.5 | CH₃ (Acetyl) | |

| ¹H NMR | δ (ppm) | ~7.8-8.5 | Aromatic Protons |

| δ (ppm) | ~2.70 | CH₃ (Acetyl) | |

| δ (ppm) | ~1.30 (t), ~2.85 (q) | Ethyl Group Protons | |

| UV-Vis (in Ethanol) | λmax (nm) | ~250 | π→π* transition |

| λmax (nm) | ~330 | n→π* transition |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are essential for mapping the pathways of chemical reactions, providing detailed information that is often inaccessible through experiments alone.

To understand how a chemical reaction proceeds from reactants to products, it is necessary to identify the transition state (TS). A transition state is an unstable, high-energy configuration that represents the energy maximum along the reaction coordinate. savemyexams.com Computationally, a TS is located as a first-order saddle point on the potential energy surface. A key confirmation of a true transition state structure is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactants to products. chemguide.co.ukwikipedia.org For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation or its subsequent functionalization, transition state analysis can reveal the precise geometry of bond formation and cleavage.

Table 4: Illustrative Geometric Comparison for a Hypothetical Reaction Step (e.g., Addition of a nucleophile to the carbonyl carbon)

| Structure | Nu---C distance (Å) | C=O distance (Å) | C-C-O angle (°) |

|---|---|---|---|

| Reactants | > 3.0 | 1.23 | 121.5 |

| Transition State (TS) | ~2.0 | ~1.35 | ~110.0 |

| Product | ~1.5 | (single bond) ~1.43 | ~109.5 |

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. wikipedia.orgibchem.com This profile visually represents the energy changes throughout the reaction. The height of the energy barrier from the reactants to the first transition state is the activation energy (Ea), a critical factor that governs the reaction rate. savemyexams.com A reaction may proceed through multiple steps, each with its own transition state and intermediate. The step with the highest activation energy is the rate-determining step. ibchem.com

Computational kinetics uses the energetic data derived from these profiles, often within the framework of Transition State Theory (TST), to estimate reaction rate constants. kjpupi.id This allows for a theoretical assessment of how changes in molecular structure or reaction conditions might affect the speed of the reaction, providing valuable guidance for chemical synthesis and process optimization. nih.gov

Table 5: Illustrative Reaction Energy Profile Data for a Two-Step Reaction

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (R) | 0.0 |

| Transition State 1 (TS1) | +90.0 |

| Intermediate (I) | +45.0 |

| Transition State 2 (TS2) | +65.0 |

| Products (P) | -20.0 |

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular motion, conformational changes, and intermolecular interactions. iastate.edu

For this compound, MD simulations can be used to study a variety of phenomena. These simulations typically rely on a force field, a set of parameters and equations that describe the potential energy of the system. By simulating the compound in a solvent box (e.g., water or an organic solvent), one can study solvation effects and calculate properties like the diffusion coefficient. iastate.edumdpi.com MD is also a powerful tool for investigating how the molecule interacts with larger systems, such as polymers, surfaces, or biological macromolecules. mdpi.com193.6.1

Table 6: Potential Applications of Molecular Dynamics Simulations for this compound

| Application Area | Investigated Properties | Potential Insights |

|---|---|---|

| Solution Behavior | Diffusion coefficient, radial distribution functions, solvation free energy | Understanding solubility and mobility in different solvents. |

| Material Science | Interaction with polymer chains, adsorption on surfaces | Assessing its role as a plasticizer or its interaction with packaging materials. mdpi.com |

| Biomolecular Interactions | Binding affinity and mode of interaction with proteins or enzymes | Exploring potential biological activity or metabolic pathways. |

Photophysical and Photochemical Investigations

Excited State Characterization

Upon absorption of light, molecules are promoted to higher energy electronic states, known as excited states. The nature and lifetime of these states are fundamental to understanding a molecule's photochemical reactivity.

Singlet and Triplet State Energies and Lifetimes

Like most aromatic ketones, 1-(6-ethylnaphthalen-2-yl)ethan-1-one is expected to possess both singlet and triplet excited states. The initial absorption of a photon excites the molecule to a singlet state (S₁). For the analogous compound, 2'-acetonaphthone, the triplet state is the reactive intermediate in photoreduction reactions. cdnsciencepub.com The lifetime of the triplet state of 2'-acetonaphthone has been determined in benzene (B151609) solution. At low concentrations (1.01 x 10⁻⁴ M), the triplet state decays via a first-order process with a lifetime of 75 microseconds. cdnsciencepub.com However, at higher concentrations (0.90 x 10⁻² M), the decay becomes second-order, indicating triplet-triplet annihilation. cdnsciencepub.com

| Compound | Excited State | Lifetime (τ) | Conditions |

| 2'-Acetonaphthone | Triplet (T₁) | 75 µs | 1.01 x 10⁻⁴ M in Benzene |

This table presents the triplet state lifetime for the analogous compound 2'-acetonaphthone.

Intersystem Crossing Processes

Following excitation to the singlet state, the molecule can undergo intersystem crossing (ISC), a non-radiative process that involves a change in spin multiplicity to form a triplet state (T₁). For many aromatic ketones, this process is highly efficient. In carbonylpyrenes, for instance, intersystem crossing occurs on a picosecond timescale with near-unity quantum yields. mdpi.com For 2'-acetonaphthone, the observation that its photoreduction is quenched by 1-naphthol (B170400), a known triplet quencher, provides strong evidence for the efficient formation of a triplet state via intersystem crossing. cdnsciencepub.com The rate of intersystem crossing is a critical parameter that governs the population of the triplet state and, consequently, the efficiency of subsequent photochemical reactions. While the specific quantum yield for intersystem crossing (Φ_isc_) for this compound is not documented, it is expected to be significant, in line with other naphthyl ketones. The determination of Φ_isc_ can be achieved by monitoring the formation of a triplet-excited acceptor, such as anthracene, following sensitization by the ketone. researchgate.net

Photoinduced Electron Transfer and Energy Transfer Processes

Excited states are more potent oxidants and reductants than their ground-state counterparts, enabling them to participate in photoinduced electron transfer (PET) with suitable donors or acceptors. Photo-excited naphthalene (B1677914) and its derivatives are known to be reduced by triethylamine, likely through an electron-transfer mechanism. unibe.ch Similarly, the fluorescence of naphthalene derivatives can be quenched by amines through a PET process. sigmaaldrich.commdpi.com The efficiency of this process is dependent on the oxidation potential of the amine and the reduction potential of the excited ketone.

Energy transfer is another crucial deactivation pathway for excited states. 2'-Acetonaphthone is known to act as a triplet sensitizer, transferring its triplet energy to other molecules. For example, it can sensitize the formation of singlet oxygen by transferring its triplet energy to ground-state molecular oxygen (³O₂). sigmaaldrich.comchemicalbook.com This property is utilized in various photochemical applications. The transfer of energy from the triplet state of 2-acetonaphthone to 1-naphthol has also been observed. cdnsciencepub.com

Mechanism of Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. For naphthalene derivatives, quenching can occur through various mechanisms, including photoinduced electron transfer and energy transfer, as discussed above. The quenching of the fluorescence of naphthalene derivatives by amines is a well-documented process. sigmaaldrich.comlibretexts.org This quenching can proceed via the formation of a non-fluorescent complex (exciplex) or through direct electron transfer upon collision. The efficiency of quenching is influenced by steric factors of the amine and the energetics of the electron transfer process. sigmaaldrich.com

Development of Photoreactive Probes and Protecting Groups

The unique photochemical properties of naphthyl ketones make them valuable components in the design of photoreactive probes and photoremovable protecting groups (PPGs). nih.govwikipedia.orgrsc.org PPGs are moieties that mask a functional group in a molecule, rendering it inactive until the protecting group is removed by light. Aromatic ketones, including those based on the acetonaphthone scaffold, have been explored as PPGs for carboxylic acids, alcohols, and amines. nih.govscienceopen.com The release of the protected molecule is typically initiated by an intramolecular hydrogen abstraction by the excited ketone, a process known as photoenolization, leading to the cleavage of the bond to the leaving group. acs.orgyoutube.com For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been introduced as a new photoremovable protecting group for carboxylic acids. scienceopen.com While specific applications of this compound in this area are not reported, its structural similarity to known PPGs suggests its potential for such applications.

Supramolecular Chemistry and Host Guest Interactions

Molecular Recognition and Self-Assembly Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The inclusion of naphthalene (B1677914) ketones into cyclodextrins is a prime example of molecular recognition. Beyond simple host-guest systems, naphthalene derivatives can participate in more complex self-assembly processes. For example, hydrophobically modified poly(acrylic acid) labeled with naphthalene has been shown to self-associate in water-organic solvent mixtures. acs.org The self-assembly is driven by the tendency of the hydrophobic naphthalene units to aggregate, a process that can be controlled by solvent quality and the density of naphthalene labels on the polymer chain. acs.org Similarly, naphthalene diimides linked to a polyacetylene backbone can undergo controlled self-assembly, with the stacking pattern of the naphthalene units being influenced by external stimuli such as the presence of specific anions. rsc.org

Naphthalene Ketones as Components in Supramolecular Architectures

The ability of naphthalene derivatives to engage in π-π stacking and hydrogen bonding makes them valuable building blocks for the construction of well-defined supramolecular architectures. nih.gov These architectures can range from simple dimers to complex, functional materials. For instance, naphthalene diimides have been extensively used to create self-assembled systems with applications in molecular recognition and optoelectronics. rsc.org The introduction of naphthalene moieties into polymers can lead to materials with specific properties, such as enhanced thermal stability and tailored adsorption capabilities for CO₂ and heavy metals. mdpi.comgoogle.com The self-assembly of monodisperse naphthalenediimide-oligodimethylsiloxane block molecules is driven by a synergy of crystallization of the naphthalene diimide segments and phase separation, resulting in highly ordered nanostructures. acs.org These examples highlight the versatility of the naphthalene core, and by extension naphthalene ketones, in designing novel supramolecular materials with controlled structures and functions.

Applications in Advanced Materials Science

Optoelectronic Materials Development

There is currently no available scientific literature or documented research detailing the use of 1-(6-Ethylnaphthalen-2-yl)ethan-1-one in the development of optoelectronic materials.

Organic Light-Emitting Diodes (OLEDs) and Related Devices

A thorough search of scientific databases and research publications indicates that this compound has not been investigated as a component in the fabrication or development of Organic Light-Emitting Diodes (OLEDs) or other related optoelectronic devices.

Semiconductor Applications

There is no evidence in the current body of scientific literature to suggest that this compound has been studied for or applied in the field of semiconductor materials.

Polymer Chemistry and Material Design

Investigations into the use of this compound in polymer chemistry and material design have not been reported in publicly available research. There are no documented instances of this compound being used as a monomer, initiator, or additive in the synthesis of polymeric materials.

Photoactive Materials and Systems

The potential of this compound as a photoactive material has not been explored in any published scientific studies. Its photophysical properties, which would be crucial for such applications, remain uncharacterized in the scientific literature.

Catalytic Applications in Material Synthesis

There is no information available to suggest that this compound has been utilized as a catalyst or a precursor to a catalyst in any form of material synthesis.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

The synthesis of specifically substituted naphthalenes like 1-(6-Ethylnaphthalen-2-yl)ethan-1-one often relies on classical multi-step methods, such as Friedel-Crafts acylation of a pre-existing ethylnaphthalene substrate. While effective, these routes can sometimes lack regioselectivity and may require harsh conditions. Future research should focus on developing more elegant, efficient, and sustainable synthetic strategies.

One promising avenue is the application of modern cross-coupling reactions. For instance, a Sonogashira coupling could be employed to connect an ethynyl (B1212043) group to a di-substituted naphthalene (B1677914) precursor, followed by a hydration or reduction step to form the acetyl or ethyl group, respectively. chemicalbook.com Another approach involves benzannulation reactions, which construct the naphthalene ring system from acyclic precursors, offering high control over the final substitution pattern. cornell.edu Research into these methods could lead to higher yields, fewer side products, and milder reaction conditions.

Furthermore, exploring catalytic C-H activation and functionalization directly on the naphthalene core could provide a more atom-economical route, minimizing the need for pre-functionalized starting materials. The development of such methodologies would not only streamline the synthesis of the target compound but also open up access to a wider library of related derivatives for further study.

Exploration of Unconventional Reactivity

The chemical structure of this compound, featuring an aryl ketone, presents opportunities to explore reactivity beyond standard transformations. The acetyl group's carbonyl moiety and the adjacent aromatic ring can participate in a range of photochemical reactions. Future studies could investigate its potential in Norrish-type reactions or as a photosensitizer, where the naphthalene core can absorb UV light and transfer energy to other molecules.

The ethyl group, while often considered less reactive, offers avenues for late-stage functionalization. Research into selective C-H activation at the benzylic position of the ethyl group could allow for the introduction of new functional groups, leading to derivatives with altered electronic or steric properties.

Moreover, the naphthalene ring itself is a platform for unconventional reactions. Its electron-rich nature makes it a candidate for oxidative or reductive dearomatization reactions, potentially leading to novel three-dimensional molecular architectures. Investigating its behavior in cycloaddition reactions could also yield complex polycyclic systems with unique properties.

Integration into Hybrid Material Systems

The rigid, planar, and π-conjugated naphthalene core of this compound makes it an attractive building block for advanced functional materials. lifechemicals.com Future research should focus on incorporating this molecule into larger, hybrid systems to create materials with novel electronic, optical, or physical properties.

One area of exploration is the development of semiconducting polymers. nih.gov By chemically modifying the acetyl or ethyl groups to include polymerizable functionalities, this naphthalene derivative could be integrated into π-conjugated polymer backbones. nih.gov The resulting materials could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where the naphthalene unit can contribute to charge transport and photophysical properties. nih.gov

Another promising direction is the use of this compound as a ligand for creating metal-organic frameworks (MOFs) or other coordination polymers. The ketone's oxygen atom can coordinate to metal centers, and further functionalization of the molecule could introduce additional binding sites. These hybrid materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or stimuli-responsive behavior for sensing applications. rsc.org The integration of naphthalene-based units has been shown to be a viable strategy for constructing multifunctional crystalline hybrid materials. rsc.orgacs.org

Advanced Mechanistic Biological Investigations

While naphthalene derivatives are found in numerous biologically active compounds, the specific biological profile of this compound is not extensively documented. lifechemicals.com Future research should move beyond simple screening and delve into detailed mechanistic investigations to understand how this molecule interacts with biological systems at a molecular level.

A key area of focus could be its potential as an enzyme inhibitor or a molecular probe. For example, a structurally related compound, 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, is used as a fluorescent probe to study solvent polarity and has shown inhibitory activity against acetylcholinesterase. evitachem.com Advanced studies could explore whether this compound or its derivatives can be designed as specific inhibitors for enzymes implicated in disease, such as kinases or proteases.

Furthermore, the cytotoxic properties of many naphthoquinone derivatives, which are related to the naphthalene scaffold, are attributed to their ability to generate reactive oxygen species (ROS) and interact with targets like DNA topoisomerase. mdpi.com Future mechanistic studies on this compound could investigate similar pathways. Techniques such as cell-based assays, proteomics, and transcriptomics could be employed to identify specific cellular targets and signaling pathways affected by the compound, clarifying its mechanism of action and guiding the rational design of new therapeutic agents. mdpi.com

Q & A

Q. What are the common synthetic routes for 1-(6-Ethylnaphthalen-2-yl)ethan-1-one?

The compound is typically synthesized via Friedel-Crafts acylation , where an ethyl-substituted naphthalene derivative reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃). For example, analogous naphthalenone derivatives are synthesized by refluxing substituted naphthalenols with glacial acetic acid and fused ZnCl₂ . Reaction conditions (e.g., temperature, solvent purity, and catalyst stoichiometry) significantly influence yield.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the ethyl and acetyl substituents’ positions on the naphthalene ring.

- IR Spectroscopy : To identify carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion peak validation and fragmentation pattern analysis.

- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation (see analogous biphenyl-ethanone structures in ).

Q. What are the solubility and stability considerations for handling this compound?

The compound is likely lipophilic due to its aromatic backbone. Solubility can be enhanced in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane). Stability tests under varying pH and temperature are critical, as naphthalenone derivatives may degrade under prolonged exposure to light or moisture .

Q. How is the preliminary bioactivity of this compound assessed?

Initial screening involves antimicrobial assays (e.g., agar diffusion against Gram-positive/negative bacteria) and antioxidant tests (e.g., DPPH radical scavenging). Chlorinated analogs exhibit enhanced activity due to electron-withdrawing effects, suggesting the ethyl group’s role in modulating bioactivity requires comparative studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during Friedel-Crafts acylation?

- Catalyst Loading : Excess ZnCl₂ (≥1.5 eq.) improves electrophilic substitution but may increase side reactions.

- Temperature Control : Refluxing in glacial acetic acid (110–120°C) balances reactivity and byproduct suppression .

- Solvent Selection : High-purity acetic acid minimizes esterification side reactions. Post-reaction quenching with ice-cold acidulated water enhances precipitate purity .

Q. How do substituent effects on the naphthalene ring influence reactivity in downstream modifications?

The ethyl group at position 6 acts as an electron-donating group , increasing ring electron density and directing electrophiles to position 1 or 3. Comparative studies with chloro or hydroxy substituents (e.g., 1-(7-Hydroxynaphthalen-1-yl)ethanone) reveal divergent reactivity in nucleophilic substitutions or oxidation reactions .

Q. What computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox potential and aromatic π-system delocalization.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity .

Q. How should researchers address contradictions in reported bioactivity data for derivatives?

- Purity Validation : Use HPLC to confirm compound integrity (>95% purity).

- Assay Standardization : Compare results across multiple models (e.g., MIC vs. time-kill assays for antimicrobial studies).

- Substituent-Specific Analysis : Isolate electronic vs. steric effects using isosteric analogs (e.g., replacing ethyl with methoxy groups) .

Methodological Considerations

- Synthetic Reproducibility : Document catalyst activation (e.g., fused ZnCl₂ preparation ).

- Data Validation : Cross-reference spectral data with databases like PubChem or crystallographic reports .

- Ethical Compliance : Adhere to EPA DSSTox guidelines for toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.